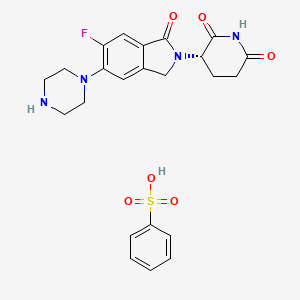
(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate is a complex organic compound that features a combination of fluorinated, piperazinyl, isoindolinyl, and piperidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate typically involves multi-step organic synthesis. The process may include:
Formation of the Isoindolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Group: Piperazine is introduced through nucleophilic substitution or other suitable reactions.
Formation of Piperidine-2,6-dione: This involves the cyclization of appropriate precursors.
Final Coupling and Salt Formation: The final steps involve coupling the intermediate compounds and forming the benzenesulfonate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.
Reduction: Reduction reactions may target the carbonyl groups in the isoindolinone or piperidine-dione moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structural features.
Drug Development:
Medicine
Therapeutic Agents: Research may explore its potential as a therapeutic agent for various diseases.
Diagnostic Tools: It could be used in the development of diagnostic assays or imaging agents.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used in the production of other chemicals or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione
- ®-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione
- (S)-3-(6-Fluoro-1-oxo-5-(morpholin-1-yl)isoindolin-2-yl)piperidine-2,6-dione
Uniqueness
The uniqueness of (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H25FN4O6S |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
benzenesulfonic acid;(3S)-3-(5-fluoro-3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C17H19FN4O3.C6H6O3S/c18-12-8-11-10(7-14(12)21-5-3-19-4-6-21)9-22(17(11)25)13-1-2-15(23)20-16(13)24;7-10(8,9)6-4-2-1-3-5-6/h7-8,13,19H,1-6,9H2,(H,20,23,24);1-5H,(H,7,8,9)/t13-;/m0./s1 |
InChI Key |
XSVMHPMYURSHGO-ZOWNYOTGSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=CC(=C(C=C3C2=O)F)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC(=C(C=C3C2=O)F)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















